molecular formula C18H14O5 B5817789 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B5817789
M. Wt: 310.3 g/mol
InChI Key: GVLLUKMXLMWDAM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group and an acetate ester, which contribute to its unique chemical properties. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetic acid and 7-hydroxy-4-methylcoumarin.

    Esterification: The 4-methoxyphenylacetic acid is esterified with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-methoxyphenylacetate.

    Coupling Reaction: The 4-methoxyphenylacetate is then coupled with 7-hydroxy-4-methylcoumarin using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate ester, leading to the formation of different derivatives.

    Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid, and varying temperatures depending on the specific reaction.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. It is also investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.

    Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Antioxidant Activity: The methoxyphenyl group contributes to the compound’s ability to scavenge free radicals and reduce oxidative stress.

    Signal Transduction: The compound can modulate signal transduction pathways, including those involving protein kinases and transcription factors, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be compared with other similar compounds, such as:

    4-Methoxyphenylacetic Acid: This compound shares the methoxyphenyl group but lacks the chromen-2-one structure, resulting in different biological activities and applications.

    7-Hydroxy-4-methylcoumarin: This compound has a similar chromen-2-one structure but lacks the methoxyphenyl group, leading to differences in its chemical reactivity and biological properties.

    4-Methoxyphenylacetone:

The uniqueness of this compound lies in its combination of the methoxyphenyl group and the chromen-2-one structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-14-7-8-15-16(10-18(20)23-17(15)9-14)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLUKMXLMWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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